Molecular Descriptors vs. Unsubstituted Scaffold
The 7‑chloro‑9‑methyl substitution pattern imparts a distinct molecular weight (210.66 g/mol) and calculated logP relative to the unsubstituted benzo[b]oxepin‑5‑one parent (MW 162.19 g/mol, CAS 6786‑30‑7). The chlorine atom increases electron‑withdrawing character at the 7‑position, while the methyl group at the 9‑position introduces steric bulk and modest electron‑donating effect. This dual substitution is anticipated to reduce metabolic lability at these positions and provide a halogen handle for further cross‑coupling chemistry, a feature absent in the parent scaffold [REFS‑1]. Quantitative measured logP values are not publicly available for this compound; the comparison is based on in silico calculated molecular properties. [REFS‑2]
| Evidence Dimension | Molecular weight and substitution pattern |
|---|---|
| Target Compound Data | MW 210.66 g/mol; Cl at C7, CH3 at C9 |
| Comparator Or Baseline | 3,4‑Dihydro‑2H‑benzo[b]oxepin‑5‑one (CAS 6786‑30‑7): MW 162.19 g/mol; no substituent |
| Quantified Difference | ΔMW = +48.47 g/mol; presence of two distinct substituent positions |
| Conditions | In silico calculation; vendor‑stated molecular formulas [REFS‑1][REFS‑2] |
Why This Matters
For procurement decisions, the chloromethyl substitution enables direct entry into SAR programs that require a pre‑functionalized scaffold, avoiding additional synthetic steps to install the chlorine and methyl groups.
